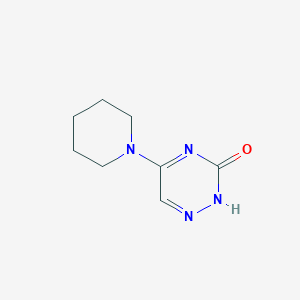

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. PTZ is a white crystalline powder that is soluble in water and polar organic solvents, and it has been found to have a range of biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one involves the inhibition of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibiting neuronal activity, and their inhibition by 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one leads to increased neuronal excitability and the induction of seizures. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been found to have effects on other neurotransmitter systems, including glutamate and serotonin.

Biochemical and Physiological Effects

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a range of biochemical and physiological effects, including the induction of seizures, the modulation of neurotransmitter systems, and the alteration of gene expression. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures are characterized by a rapid onset and short duration, and they can be used to study the mechanisms of epilepsy and to test the efficacy of anticonvulsant drugs. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been found to modulate the activity of neurotransmitter systems, including GABA, glutamate, and serotonin. Additionally, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to alter gene expression in the brain, which may contribute to its long-term effects on neuronal function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its reliable and reproducible induction of seizures. This allows for consistent and controlled experimental conditions, which is important for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. Additionally, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is relatively inexpensive and easy to obtain, which makes it a popular choice for researchers. However, there are also limitations to using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments. For example, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures may not accurately reflect the complex mechanisms of human epilepsy, and there may be species-specific differences in the response to 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one.

Orientations Futures

There are several future directions for research involving 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of new anticonvulsant drugs that target the mechanisms of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures. Another area of interest is the use of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in combination with other drugs or treatments to enhance their efficacy. Additionally, there is ongoing research into the long-term effects of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one on neuronal function and gene expression, which may have implications for the treatment of epilepsy and other neurological disorders.

Conclusion

In conclusion, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has been widely used in scientific research. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a reliable and reproducible induction of seizures, making it a popular choice for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a range of biochemical and physiological effects, including the modulation of neurotransmitter systems and the alteration of gene expression. While there are limitations to using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments, ongoing research into its mechanisms and long-term effects may have important implications for the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one involves the reaction between piperidine and cyanogen azide. The reaction takes place in the presence of a catalyst such as copper or nickel and a solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography. The yield of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is typically around 60-70%.

Applications De Recherche Scientifique

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used in a variety of scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is commonly used as a convulsant agent to induce seizures in animal models. This is useful for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. In pharmacology, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used to test the effects of compounds on the central nervous system and to screen for potential drug candidates. In toxicology, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used to evaluate the toxicity of chemicals and environmental pollutants.

Propriétés

Nom du produit |

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one |

|---|---|

Formule moléculaire |

C8H12N4O |

Poids moléculaire |

180.21 g/mol |

Nom IUPAC |

5-piperidin-1-yl-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C8H12N4O/c13-8-10-7(6-9-11-8)12-4-2-1-3-5-12/h6H,1-5H2,(H,10,11,13) |

Clé InChI |

ULLGXNKRJABKPW-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=O)NN=C2 |

SMILES canonique |

C1CCN(CC1)C2=NC(=O)NN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)

![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)

![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)

![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)